molecular formula C15H15N5O2S B2409745 methyl 4-(((3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)methyl)benzoate CAS No. 1058232-13-5

methyl 4-(((3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)methyl)benzoate

Cat. No.: B2409745
CAS No.: 1058232-13-5
M. Wt: 329.38
InChI Key: FLGXCPAHHXDKSG-UHFFFAOYSA-N
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Description

Methyl 4-(((3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)methyl)benzoate is a useful research compound. Its molecular formula is C15H15N5O2S and its molecular weight is 329.38. The purity is usually 95%.
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Properties

IUPAC Name

methyl 4-[(3-ethyltriazolo[4,5-d]pyrimidin-7-yl)sulfanylmethyl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N5O2S/c1-3-20-13-12(18-19-20)14(17-9-16-13)23-8-10-4-6-11(7-5-10)15(21)22-2/h4-7,9H,3,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLGXCPAHHXDKSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C(=NC=N2)SCC3=CC=C(C=C3)C(=O)OC)N=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N5O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Biological Activity

Methyl 4-(((3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)methyl)benzoate is a heterocyclic compound that has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, biochemical pathways, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C13H13N5O3SC_{13}H_{13}N_{5}O_{3}S, with a molecular weight of 319.34 g/mol. The structure includes a triazole moiety known for its diverse biological activities.

Target Interactions
The compound interacts with various biological targets, particularly enzymes and receptors involved in critical biochemical pathways. Triazole derivatives are known to inhibit specific enzymes that play roles in cellular processes such as DNA synthesis and cell division.

Biochemical Pathways
Triazole compounds can influence multiple biochemical pathways by modulating enzyme activity. For instance, they may affect:

  • Antimicrobial activity : By inhibiting fungal cytochrome P450 enzymes.
  • Anticancer effects : Through the inhibition of tumor growth and induction of apoptosis in cancer cells.

Biological Activities

Research indicates that compounds containing the triazole nucleus exhibit a wide range of biological activities:

Activity Type Description
AntimicrobialEffective against various bacteria and fungi.
AnticancerInhibitory effects on cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer).
Anti-inflammatoryModulation of inflammatory responses through cytokine inhibition.
AntioxidantReduction of oxidative stress markers in cells.

Case Studies

  • Antimicrobial Activity : A study demonstrated that this compound showed significant antibacterial activity against Staphylococcus aureus and Escherichia coli, comparable to standard antibiotics .
  • Anticancer Effects : In vitro tests revealed that the compound exhibited cytotoxicity against human breast cancer cell lines (MCF-7), with an IC50 value indicating effective inhibition of cell proliferation . Another study highlighted its potential as a therapeutic agent in colon cancer models .
  • Mechanistic Insights : Research into the mechanism revealed that the compound induces apoptosis in cancer cells via the mitochondrial pathway, leading to increased expression of pro-apoptotic proteins .

Scientific Research Applications

Antimicrobial Activity

One of the most significant applications of methyl 4-(((3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)methyl)benzoate is its antimicrobial properties. Research indicates that derivatives of triazole compounds exhibit a broad spectrum of activity against various pathogens.

Case Studies:

  • A study demonstrated that triazole derivatives, including those similar to this compound, showed promising antibacterial activity against both gram-positive and gram-negative bacteria. The compound was effective against strains such as Staphylococcus aureus and Escherichia coli .

Table: Antimicrobial Activity of Triazole Derivatives

PathogenActivity ObservedReference
Staphylococcus aureusEffective
Escherichia coliEffective
Pseudomonas aeruginosaModerate
Aspergillus flavusEffective

Anticancer Potential

This compound has also been investigated for its potential anticancer properties. Triazole derivatives are known for their ability to inhibit cancer cell proliferation and induce apoptosis.

Research Insights:

  • Studies have shown that triazole compounds can inhibit specific signaling pathways involved in cancer progression. For instance, they may target the PI3K/Akt/mTOR pathway, which is crucial for cell growth and survival .

Other Therapeutic Applications

Beyond antimicrobial and anticancer activities, this compound may have additional therapeutic uses:

Potential Applications:

  • Antiviral Activity: Some triazole derivatives exhibit antiviral properties by inhibiting viral replication mechanisms.
  • Anti-inflammatory Effects: Research suggests that certain triazole compounds can modulate inflammatory responses, making them candidates for treating inflammatory diseases.

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways to produce methyl 4-(((3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)methyl)benzoate, and how can yield/purity be optimized?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, intermediate triazolo-pyrimidine thiols (e.g., 3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-thiol) can react with methyl 4-(bromomethyl)benzoate under basic conditions (e.g., K₂CO₃ in DMF). Optimization includes using coupling agents like HATU to enhance reaction efficiency . Purification via column chromatography and monitoring by TLC/HPLC ensures purity. Yield improvements may require temperature control (0°C to room temperature) and inert atmospheres to prevent oxidation .

Q. Which analytical techniques are critical for characterizing this compound’s structural and chemical properties?

  • Methodological Answer :

  • HRMS (High-Resolution Mass Spectrometry) : Confirms molecular weight (e.g., [M+H]⁺ peaks) .
  • ¹H/¹³C NMR : Assigns proton environments (e.g., δ 1.36 ppm for tert-butyl groups in analogous triazolopyrimidines) .
  • FT-IR : Identifies functional groups (e.g., C=S stretches at ~600–700 cm⁻¹) .
  • X-ray crystallography : Resolves crystal structure if single crystals are obtainable .

Q. How does the triazolopyrimidine core influence the compound’s electronic properties and reactivity?

  • Methodological Answer : The triazolopyrimidine moiety exhibits π-deficient aromaticity, enhancing electrophilic substitution reactivity at sulfur or nitrogen sites. Computational studies (e.g., DFT) can map electron density distributions, while Hammett constants predict substituent effects on reaction rates. Comparative analysis with analogs (e.g., thiadiazolo[3,2-a]pyrimidinones) reveals how electron-withdrawing groups modulate redox potentials .

Advanced Research Questions

Q. How should researchers design experiments to evaluate the compound’s biological activity, particularly in antimicrobial or anticancer studies?

  • Methodological Answer :

  • In vitro assays : Use MIC (Minimum Inhibitory Concentration) tests against bacterial/fungal strains, or MTT assays for cytotoxicity in cancer cell lines .
  • Dose-response curves : Establish IC₅₀ values with triplicates to ensure reproducibility.
  • Control groups : Include reference drugs (e.g., chlorimuron ethyl ester for pesticidal activity comparisons) .
  • Theoretical framework : Link mechanisms to known targets (e.g., enzyme inhibition via triazolopyrimidine’s interaction with ATP-binding pockets) .

Q. How can conflicting data on biological activity across studies be systematically addressed?

  • Methodological Answer : Apply split-plot experimental designs to isolate variables (e.g., cell line variability, solvent effects). For instance, use randomized blocks with subplots for biological replicates and sub-subplots for assay conditions (e.g., pH, temperature) . Meta-analysis of published data can identify trends, while orthogonal validation (e.g., SPR for binding affinity vs. enzymatic assays) resolves contradictions .

Q. What computational strategies are effective for modeling interactions between this compound and biological targets?

  • Methodological Answer :

  • Molecular docking (AutoDock/Vina) : Predict binding modes to proteins (e.g., kinases) using triazolopyrimidine as a scaffold .
  • MD simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100-ns trajectories.
  • QSAR models : Correlate substituent effects (e.g., ethyl vs. methyl groups) with bioactivity using descriptors like logP and polar surface area .

Q. What are the environmental degradation pathways of this compound under varying abiotic conditions?

  • Methodological Answer : Design photolysis/hydrolysis experiments (OECD guidelines):

  • Photodegradation : Expose to UV light (λ = 254 nm) in aqueous solutions; monitor by LC-MS for byproducts (e.g., benzoic acid derivatives) .
  • Hydrolysis : Test at pH 4, 7, and 9; quantify degradation kinetics via pseudo-first-order models. Stability in soil can be assessed using OECD 307 batch tests .

Q. How can stability under storage conditions be systematically evaluated to ensure long-term usability?

  • Methodological Answer : Conduct accelerated stability studies per ICH Q1A guidelines:

  • Thermal stress : Store at 40°C/75% RH for 6 months; analyze degradation via HPLC.
  • Light exposure : Use ICH Option 2 conditions (1.2 million lux-hours).
  • Solution stability : Test in DMSO or PBS at -20°C vs. 4°C; monitor precipitation/oxidation .

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